4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
4-methyl-2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-9-10-20(26)16(12-14)18-13-19-15-6-2-3-8-21(15)27-22(25(19)24-18)17-7-4-5-11-23-17/h2-12,19,22,26H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCPXAKLYXXYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in therapeutic effects.
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation. Downstream effects could include cell cycle arrest and apoptosis, particularly in cancer cells.
Pharmacokinetics
Similar compounds have shown good bioavailability and are able to effectively reach their target sites
Result of Action
If it acts as a cdk2 inhibitor, it could result in cell cycle arrest and apoptosis, particularly in cancer cells. This could potentially lead to a reduction in tumor growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
The compound 4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a broad spectrum of biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol. The structure includes a benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a pyridinyl moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | [Not Provided] |
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds structurally related to This compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that such compounds can inhibit the proliferation of cancer cells (e.g., MCF-7 and K562) effectively.
In one study, the antiproliferative activity was assessed using an MTT assay, revealing that certain pyrazolo derivatives exhibited IC50 values below 10 µM against selected tumor cell lines while showing minimal toxicity to normal fibroblasts .
The mechanisms through which these compounds exert their biological effects often involve the inhibition of key protein kinases and enzymes involved in cell signaling pathways. For example, some derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial and Antiviral Properties
Beyond anticancer activity, pyrazolo compounds have been noted for their antimicrobial and antiviral properties. The structural motifs present in This compound are conducive to interactions with microbial targets. In vitro studies have shown efficacy against both bacterial and viral pathogens, suggesting potential therapeutic applications in infectious diseases.
Study 1: Anticancer Efficacy
A recent investigation focused on the synthesis of novel pyrazolo derivatives demonstrated that specific modifications to the structure significantly enhanced anticancer activity. The study found that introducing electron-withdrawing groups increased potency against breast and leukemia cancer cells while maintaining low toxicity levels towards normal cells .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of related compounds against various strains of bacteria and fungi. Results indicated that specific derivatives exhibited potent activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Biological Applications
The biological applications of 4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol are significant due to its potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It has shown potential in scavenging free radicals and inhibiting lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural features allow it to interact effectively with cancer-related targets, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s methyl and pyridinyl substituents differentiate it from closely related analogs:
- However, methyl substituents generally improve lipophilicity, which may enhance membrane permeability .
Data Tables
Table 1: Structural Analogs and Key Features
Research Findings and Implications
- Structural Insights : The pyridinyl group in the target compound may mimic adenine in ATP-binding pockets, a common feature in kinase inhibitors .
- Synthetic Feasibility: Adapting one-pot methods () could streamline synthesis, though optimization may be required to accommodate the phenolic methyl group .
- Bioactivity Gaps : While pyrazolo-oxazine derivatives in show evaluated bioactivity (e.g., MK66, MK63), the target compound’s specific pharmacological profile remains unstudied .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves three key steps:
- Pyrazole ring formation : Use hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl/EtOH reflux) to form the pyrazole core .
- Pyridine introduction : Employ a Suzuki-Miyaura coupling or condensation reaction with pyridin-2-yl boronic acid to attach the pyridine moiety. Solvent choice (e.g., DMF or THF) and temperature (80–100°C) are critical for yield .
- Oxazine cyclization : React the intermediate with a phenol derivative (e.g., 4-methylphenol) under basic conditions (K₂CO₃, DMF) to form the fused oxazine ring .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd(PPh₃)₄ for coupling) and stoichiometry to mitigate side products like dimerization .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Structural confirmation :
- NMR (¹H/¹³C) : Resolve aromatic proton environments (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) and confirm stereochemistry of the dihydro-oxazine ring .
- X-ray crystallography : Resolve fused ring conformations and hydrogen-bonding patterns (e.g., O–H···N interactions in the phenol-pyridine system) using SHELX software .
- Purity assessment :
- HPLC with a C18 column (ACN/H₂O gradient, UV detection at 254 nm) to achieve ≥95% purity .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare to structurally similar pyrazolo-oxazine derivatives showing IC₅₀ values of 10–50 μM .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or fluorometric assays, referencing indomethacin as a control .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental validation is required?
- Modeling : Perform molecular docking (AutoDock Vina) against kinases like CDK2 or EGFR using PDB structures (e.g., 1M17). Focus on π-π stacking between pyridin-2-yl and kinase hinge regions .
- Validation :
- Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP-competitive binding.
- Mutagenesis studies : Test binding affinity changes in kinase mutants (e.g., T790M EGFR) to confirm predicted interactions .
Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for pyrazolo-oxazine derivatives?
- Case study : If substituent position (e.g., pyridin-2-yl vs. pyridin-3-yl) yields conflicting bioactivity:
- SAR analysis : Compare logP (hydrophobicity) and dipole moments (DFT calculations) to explain solubility-driven discrepancies .
- Crystallographic evidence : Validate binding modes via co-crystallization with target proteins .
Q. How can enantioselective synthesis be achieved for the chiral 5,10b-dihydro-oxazine core?
- Catalytic asymmetric synthesis : Use chiral Pd catalysts (e.g., Josiphos ligands) during cyclization to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during ring closure .
Methodological Challenges and Solutions
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Chromatography : Use flash chromatography (SiO₂, EtOAc/hexane gradient) for intermediate purification.
- Recrystallization : Employ mixed solvents (e.g., EtOH/H₂O) to isolate the final product with >99% purity .
Q. How do solvent and temperature affect the stability of the dihydro-oxazine ring during synthesis?
- Stability tests :
- Thermogravimetric analysis (TGA) : Identify decomposition temperatures (>200°C).
- Solvent screening : Avoid polar aprotic solvents (DMF) post-cyclization to prevent ring-opening. Use dichloromethane or toluene for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
